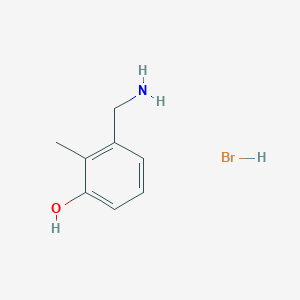
3-(Aminomethyl)-2-methylphenol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to contain an aminomethyl group and a phenol group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 . Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring .
Chemical Reactions Analysis
Amines, such as the aminomethyl group in the compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学的研究の応用
Antibacterial Activities
Research has highlighted the antibacterial properties of bromophenols, a category to which 3-(Aminomethyl)-2-methylphenol;hydrobromide is related. Bromophenols isolated from marine algae showed significant activity against various bacterial strains. These compounds, including derivatives of 3-(Aminomethyl)-2-methylphenol, indicate potential for developing new antibacterial agents with applications in medicine and environmental protection (Xu et al., 2003).
Biodegradation Studies
In environmental science, this compound has been implicated in studies on the biodegradation of pollutants. For instance, the degradation of sulfamethoxazole, a common antibiotic, by bacteria revealed the formation of 4-aminophenol, a compound structurally similar to this compound. This research provides insights into how environmental contaminants are broken down, aiding in the development of effective bioremediation strategies (Mulla et al., 2018).
Catalysis and Synthesis
In the field of synthetic chemistry, this compound serves as a crucial intermediate in the formation of complex molecules. For example, manganese-catalyzed aminomethylation processes have been developed using similar phenolic compounds as substrates. These reactions are important for constructing carbon-nitrogen bonds, essential in pharmaceuticals and agrochemicals production (Mastalir et al., 2017).
Antioxidant Properties
Compounds structurally related to this compound, specifically bromophenols from marine sources, have demonstrated potent antioxidant activities. These activities are crucial for protecting organisms from oxidative stress and are of interest for developing natural antioxidant supplements and preservatives (Olsen et al., 2013).
Molecular Imprinting and Sensing
In analytical chemistry, molecularly imprinted polymers (MIPs) using 3-aminophenol as a functional monomer have been developed for selective recognition and separation of target molecules, demonstrating the potential of this compound derivatives in sensing and separation technologies (Wang et al., 2019).
作用機序
Target of Action
The primary target of 3-(Aminomethyl)-2-methylphenol;hydrobromide is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis in bacteria. By targeting this enzyme, the compound can disrupt the protein synthesis process, thereby inhibiting the growth and proliferation of the bacteria .
Mode of Action
The compound interacts with its target, the Mtb LeuRS, by inhibiting its function . This inhibition disrupts the protein synthesis process in the bacteria, leading to a halt in their growth and proliferation . The compound has shown good antitubercular activity with high selectivity over human mitochondrial and cytoplasmic LeuRS , indicating that it specifically targets the bacterial enzyme without significantly affecting the human enzymes.
Pharmacokinetics
Based on its structural similarity to other aminoglycosides , it can be inferred that the compound might be primarily eliminated through glomerular filtration, a process that could be affected by the patient’s renal function
Result of Action
The primary result of the action of this compound is the inhibition of growth and proliferation of Mtb . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, leading to a halt in their growth and proliferation .
将来の方向性
特性
IUPAC Name |
3-(aminomethyl)-2-methylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVTFGBWXUKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2741834.png)
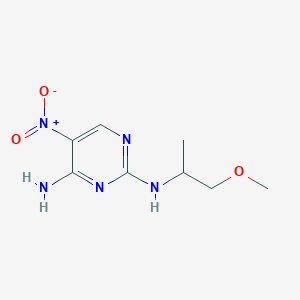
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2741837.png)
![4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2741841.png)

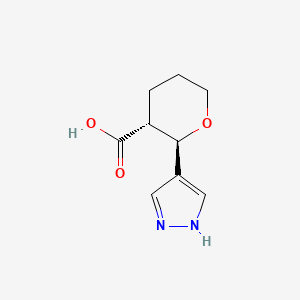
![3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2741846.png)
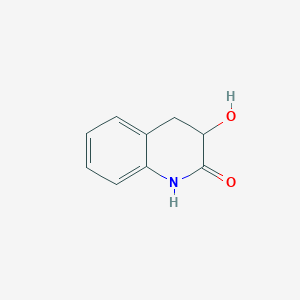
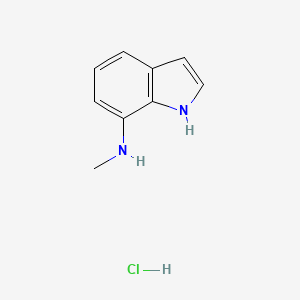
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2741850.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2741851.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2741854.png)